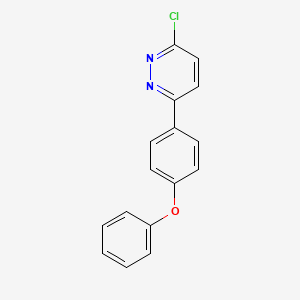
3-Chloro-6-(4-phenoxyphenyl)pyridazine
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Medicinal Chemistry and Biological Properties
Pyridazine derivatives, including 3-Chloro-6-(4-phenoxyphenyl)pyridazine, have shown significant importance in medicinal chemistry. Studies indicate that these compounds exhibit biological properties such as anti-tumor and anti-inflammatory activity. Theoretical and experimental studies involving Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, and 3D energy frameworks provide insights into their molecular structure and interactions (Sallam et al., 2021).
2. Herbicidal Properties
Research dating back to the 1960s identified various pyridazine derivatives as potential herbicides. Studies on 3-chloro-6-(2-phenylphenoxy)- and other similar pyridazine derivatives demonstrated their effectiveness in pre-emergence tests on crops like radish and millet (Tamura & Jojima, 1963). More recent studies have synthesized and evaluated novel pyridazine derivatives for their herbicidal activities, highlighting the ongoing interest in this chemical class for agricultural applications (Xu et al., 2012).
3. Anticonvulsant and Antiepileptic Properties
Certain pyridazine derivatives have been synthesized and evaluated for their anticonvulsant activities. These compounds have shown potential in models of epilepsy, indicating their pharmaceutical significance (Hallot et al., 1986).
4. Spectroscopic Studies and Quantum Chemical Calculations
Spectroscopic techniques like FT-IR, micro-Raman, and UV-vis, along with quantum chemical calculations, have been employed to study compounds like 6-chloro-4-hydroxy-3-phenyl pyridazine, closely related to 3-Chloro-6-(4-phenoxyphenyl)pyridazine. These studies aid in understanding the molecular structure and properties of these compounds (Sarıkaya et al., 2017).
5. Antimicrobial and Antifungal Activities
Pyridazine derivatives have been explored for their antimicrobial and antifungal activities. These studies highlight the potential use of these compounds in treating various bacterial and fungal infections (Al-Kamali et al., 2014).
6. Corrosion Inhibition
Research has also explored the application of pyridazine derivatives as corrosion inhibitors. Their effectiveness in protecting metals like steel in corrosive environments has been documented, providing a novel application area for these compounds (Mashuga et al., 2017).
Propriétés
IUPAC Name |
3-chloro-6-(4-phenoxyphenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O/c17-16-11-10-15(18-19-16)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFMLGCMNUVKOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(4-phenoxyphenyl)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



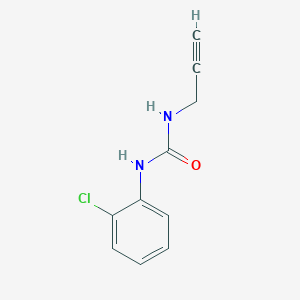
![(R)-N-[1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1-propylamine](/img/structure/B1452080.png)
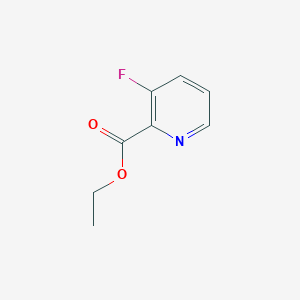
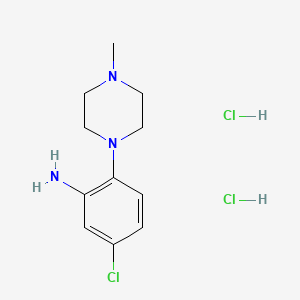

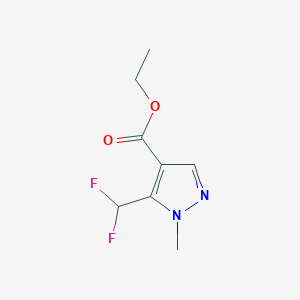
![4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1452089.png)
![3-[1-phenyl-3-(4-phenylphenyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1452091.png)
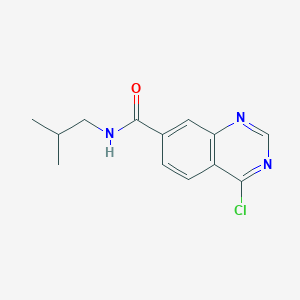


![4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1452097.png)

